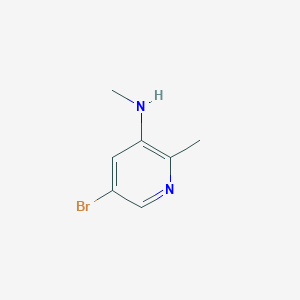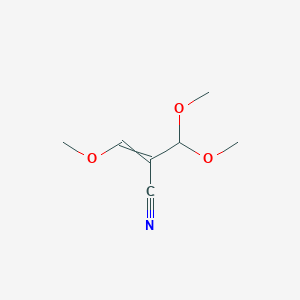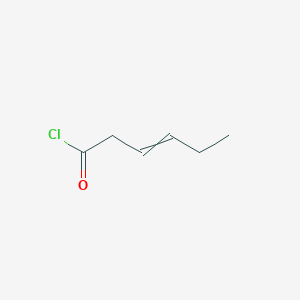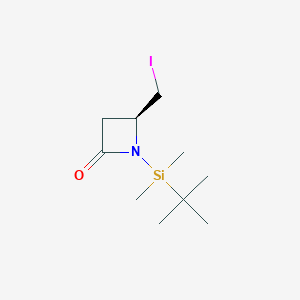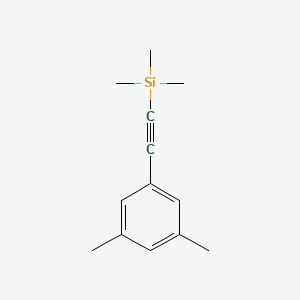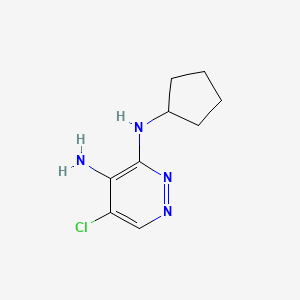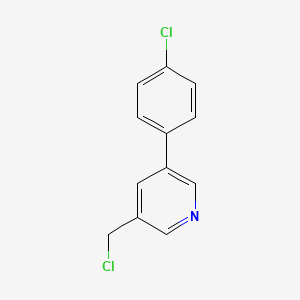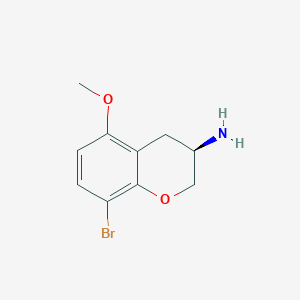![molecular formula C19H34N3O8PS B8538341 ditert-butyl [2,2-dimethyl-3-(2-nitro-4-sulfamoylanilino)propyl] phosphate](/img/structure/B8538341.png)
ditert-butyl [2,2-dimethyl-3-(2-nitro-4-sulfamoylanilino)propyl] phosphate
Übersicht
Beschreibung
ditert-butyl [2,2-dimethyl-3-(2-nitro-4-sulfamoylanilino)propyl] phosphate is a complex organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by its unique structural features, which include tert-butyl groups, a nitro group, and a sulfamoylphenylamino moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl alcohol and phosphoric acid derivatives under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
ditert-butyl [2,2-dimethyl-3-(2-nitro-4-sulfamoylanilino)propyl] phosphate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of tert-butyl groups can result in various substituted phosphates .
Wissenschaftliche Forschungsanwendungen
ditert-butyl [2,2-dimethyl-3-(2-nitro-4-sulfamoylanilino)propyl] phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of di-tert-butyl 2,2-dimethyl-3-(2-nitro-4-sulfamoylphenylamino)propyl phosphate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the sulfamoylphenylamino moiety may interact with biological molecules, influencing their function. The phosphate group can also play a role in binding to enzymes and other proteins, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Di-tert-butyl 2,2-dimethyl-3-(2-nitrophenylamino)propyl phosphate
- Di-tert-butyl 2,2-dimethyl-3-(4-sulfamoylphenylamino)propyl phosphate
- Di-tert-butyl 2,2-dimethyl-3-(2-nitro-4-aminophenylamino)propyl phosphate
Uniqueness
ditert-butyl [2,2-dimethyl-3-(2-nitro-4-sulfamoylanilino)propyl] phosphate is unique due to the presence of both nitro and sulfamoyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H34N3O8PS |
|---|---|
Molekulargewicht |
495.5 g/mol |
IUPAC-Name |
ditert-butyl [2,2-dimethyl-3-(2-nitro-4-sulfamoylanilino)propyl] phosphate |
InChI |
InChI=1S/C19H34N3O8PS/c1-17(2,3)29-31(25,30-18(4,5)6)28-13-19(7,8)12-21-15-10-9-14(32(20,26)27)11-16(15)22(23)24/h9-11,21H,12-13H2,1-8H3,(H2,20,26,27) |
InChI-Schlüssel |
JXRYIJRVWKXWIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OP(=O)(OCC(C)(C)CNC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-])OC(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
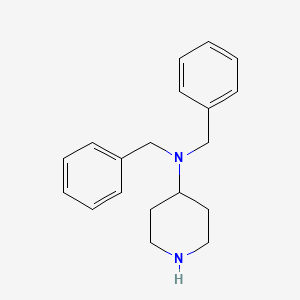
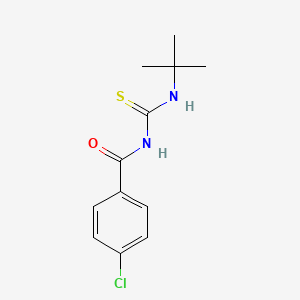
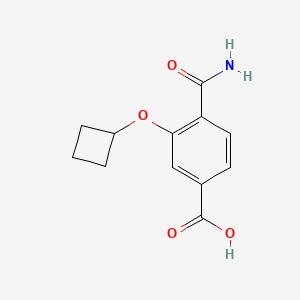
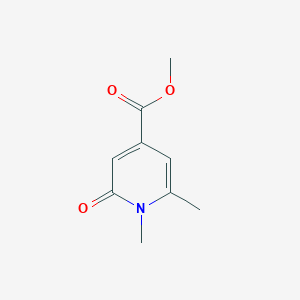
![2-tert-Butyl-4-methoxy-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B8538287.png)
